(3R,4R)-4-Methylsulfanyloxolan-3-ol
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Overview
Description
(3R,4R)-4-Methylsulfanyloxolan-3-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique oxolane ring structure with a methylsulfanyl group and a hydroxyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Methylsulfanyloxolan-3-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of benzyl bromide as a raw material, followed by reduction, selective oxidation, alkylation, deprotection, and acylation reactions . The process requires precise control of reaction conditions to maintain the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Methylsulfanyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(3R,4R)-4-Methylsulfanyloxolan-3-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of stereochemistry and reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3R,4R)-4-Methylsulfanyloxolan-3-ol exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral oxolane derivatives and sulfur-containing heterocycles. Examples include:
- (3R,4R)-4-Methyl-3-(methylthio)oxolane
- (3R,4R)-4-Methylsulfanyl-2-oxolane
Uniqueness
What sets (3R,4R)-4-Methylsulfanyloxolan-3-ol apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity
Properties
IUPAC Name |
(3R,4R)-4-methylsulfanyloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-8-5-3-7-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVYTDNUOBDOAH-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1COCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1COC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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